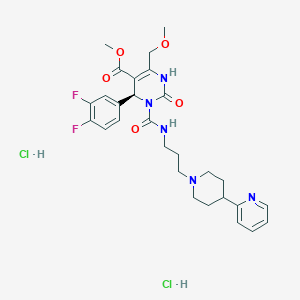

L-771688 (hydrochloride)

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

200051-19-0 |

|---|---|

Fórmula molecular |

C28H35Cl2F2N5O5 |

Peso molecular |

630.51 |

Nombre IUPAC |

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |

InChI |

InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |

Clave InChI |

ZMUWSPDVFPVYFA-WLOLSGMKSA-N |

SMILES |

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-771688 dihydrochloride; L 771688 dihydrochloride; L771688 dihydrochloride; |

Origen del producto |

United States |

Foundational & Exploratory

L-771688: A Deep Dive into the Mechanism of a Highly Selective α1A-Adrenoceptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological and mechanistic properties of L-771688, a potent and highly selective antagonist of the α1A-adrenergic receptor. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of L-771688's action, the experimental methodologies used to characterize it, and its significance in the field of adrenergic signaling.

Introduction: The Alpha-1 Adrenergic Receptor Landscape

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines, norepinephrine and epinephrine.[1] There are three distinct subtypes of the α1-AR: α1A, α1B, and α1D.[2][3] These subtypes are all coupled to the Gq/11 family of G-proteins.[1] While they share the same endogenous agonists, their tissue distribution and physiological roles can differ significantly, making subtype-selective ligands valuable tools for both research and therapeutic applications.

The α1A-adrenoceptor is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra, where its activation leads to muscle contraction. This has made it a key target for the treatment of benign prostatic hyperplasia (BPH), a common condition in aging men characterized by lower urinary tract symptoms. Selective antagonists of the α1A-adrenoceptor can relax these smooth muscles, thereby improving urinary flow and alleviating the symptoms of BPH.

L-771688: A Profile of High Affinity and Selectivity

L-771688 has emerged as a highly valuable research tool due to its exceptional affinity and selectivity for the human α1A-adrenoceptor. This section will detail the binding characteristics of L-771688 and the experimental methods used to determine them.

Binding Affinity and Selectivity Profile

L-771688 exhibits a high affinity for the α1A-adrenoceptor, with a reported inhibitory constant (Ki) of less than or equal to 1 nM. What makes L-771688 particularly noteworthy is its remarkable selectivity, showing over 500-fold greater affinity for the α1A subtype compared to the α1B and α1D subtypes. This high degree of selectivity minimizes off-target effects and allows for the precise investigation of α1A-adrenoceptor function.

| Receptor Subtype | L-771688 Ki (nM) | Selectivity vs. α1A |

| α1A-Adrenoceptor | ≤ 1 | - |

| α1B-Adrenoceptor | > 500 | > 500-fold |

| α1D-Adrenoceptor | > 500 | > 500-fold |

Table 1: Binding affinity (Ki) and selectivity of L-771688 for human α1-adrenoceptor subtypes.

Experimental Determination of Binding Affinity: Radioligand Binding Assay

The binding characteristics of L-771688 are typically determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a compound and its receptor target.[4] A common radioligand used for studying α1-adrenoceptors is [3H]prazosin, a potent but non-subtype-selective α1-antagonist.[5][6]

In this assay, a fixed concentration of the radioligand ([3H]prazosin) is incubated with a source of the receptor, such as cell membranes from a cell line engineered to express a specific α1-adrenoceptor subtype (e.g., CHO or HEK293 cells). The unlabeled compound of interest, in this case, L-771688, is added in increasing concentrations. L-771688 competes with [3H]prazosin for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of L-771688 that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The following is a representative protocol for determining the Ki of L-771688 for the human α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing either the human α1A, α1B, or α1D adrenoceptor.

-

[3H]prazosin (specific activity ~70-90 Ci/mmol).

-

L-771688.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-selective α1-antagonist (e.g., phentolamine) for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

-

50 µL of binding buffer or non-selective antagonist (e.g., 10 µM phentolamine for non-specific binding).

-

50 µL of a serial dilution of L-771688 (typically from 10-11 to 10-5 M).

-

50 µL of [3H]prazosin at a concentration close to its Kd (e.g., 0.2-0.5 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of phentolamine) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the L-771688 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action: Antagonism of α1A-Adrenoceptor Signaling

L-771688 acts as a competitive antagonist at the α1A-adrenoceptor. This means that it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, L-771688 prevents the agonists from binding and initiating the downstream signaling cascade.

The α1A-Adrenoceptor Signaling Pathway

Activation of the α1A-adrenoceptor by an agonist leads to the activation of the Gq/11 G-protein.[8] The activated α subunit of Gq/11 then stimulates the enzyme phospholipase C (PLC).[9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response. In smooth muscle cells, the elevated intracellular Ca2+ is a key trigger for contraction.

L-771688's Blockade of Downstream Signaling

By preventing agonist binding, L-771688 effectively blocks the entire signaling cascade at its inception. This results in the inhibition of PLC activation, the prevention of IP3 and DAG production, and consequently, the suppression of the agonist-induced increase in intracellular calcium. The ultimate effect in α1A-adrenoceptor-rich tissues like prostatic smooth muscle is relaxation.

Caption: The α1A-adrenoceptor signaling pathway and its antagonism by L-771688.

Functional Corroboration: Intracellular Calcium Mobilization Assay

To confirm that L-771688 is indeed an antagonist and not just a high-affinity binder, functional assays are essential. A common and effective method is to measure changes in intracellular calcium concentration in response to an α1-agonist in the presence and absence of L-771688.[10][11]

This assay utilizes a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4, or Indo-1) that is loaded into cells expressing the α1A-adrenoceptor.[12][13] These dyes exhibit a change in their fluorescent properties upon binding to Ca2+. When an agonist is added, the resulting increase in intracellular Ca2+ leads to a change in the fluorescence signal, which can be measured in real-time using a fluorometric plate reader or a fluorescence microscope. An antagonist like L-771688 will inhibit this agonist-induced fluorescence change in a concentration-dependent manner.

Materials:

-

Cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127 (to aid in dye loading).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

α1-agonist (e.g., phenylephrine or A-61603).

-

L-771688.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

-

Compound Incubation: Add serial dilutions of L-771688 to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation and Measurement:

-

Place the microplate in the fluorescence reader.

-

Establish a baseline fluorescence reading for a few seconds.

-

Inject the α1-agonist at a concentration that elicits a submaximal response (e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).[14]

-

-

Data Analysis:

-

The change in fluorescence (peak fluorescence minus baseline) is calculated for each well.

-

Plot the percentage of the agonist response against the logarithm of the L-771688 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonist.

-

In Vivo Relevance and Therapeutic Potential

The high selectivity of L-771688 for the α1A-adrenoceptor has significant implications for its potential therapeutic applications. In animal models of BPH, selective α1A-antagonists have been shown to be effective in relaxing prostatic smooth muscle and improving urinary outflow, without causing significant changes in blood pressure.[15] This is because the α1B-adrenoceptor subtype is more predominantly involved in the regulation of blood pressure. By avoiding blockade of the α1B subtype, highly selective α1A-antagonists like L-771688 can potentially offer a better side-effect profile compared to non-selective α1-blockers.

While specific in vivo studies on L-771688 are not as extensively published as for some clinically used drugs, its pharmacological profile makes it an excellent tool for preclinical research aimed at understanding the precise role of the α1A-adrenoceptor in various physiological and pathological processes.

Conclusion

L-771688 stands out as a powerful pharmacological tool due to its potent and highly selective antagonism of the α1A-adrenoceptor. Its mechanism of action, centered on the competitive blockade of the Gq/11-PLC signaling pathway, has been thoroughly characterized through a combination of radioligand binding and functional cellular assays. The detailed experimental protocols provided in this guide serve as a foundation for researchers seeking to utilize L-771688 to further unravel the complexities of adrenergic signaling and to explore novel therapeutic strategies targeting the α1A-adrenoceptor. The continued study of such selective agents is paramount for the development of more effective and safer medications for conditions like benign prostatic hyperplasia.

References

-

Associations of Racial and Ethnic Category, Age, Comorbidities, and Socioeconomic Factors on Concordance to NCCN Guidelines for Patients With High-Risk Biliary Tract Cancers After Surgery. Frontiers. Available from: [Link]

-

Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed. Available from: [Link]

-

(PDF) In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. ResearchGate. Available from: [Link]

-

Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. PubMed. Available from: [Link]

- Competition by various agonists and antagonists to [3Hlprazosin binding to a-adrenergic binding sites. ResearchGate. Available from: https://www.researchgate.net/publication/16382173_Competition_by_various_agonists_and_antagonists_to_3Hlprazosin_binding_to_a-adrenergic_binding_sites

-

Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord. PubMed. Available from: [Link]

-

CALCIUM FLUX PROTOCOL. Stanford University. Available from: [Link]

-

A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. PMC. Available from: [Link]

-

A diagram illustrating alpha 1-adrenoceptor activation resulting in... ResearchGate. Available from: [Link]

-

Animal models for benign prostatic hyperplasia. PubMed. Available from: [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available from: [Link]

-

Intracellular calcium imaging for agonist screening Biophysics Reports. Semantic Scholar. Available from: [Link]

-

Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. PubMed. Available from: [Link]

-

Adra1a adrenoceptor alpha 1A [ (Norway rat)]. NCBI. Available from: [Link]

-

α-Adrenergic Signaling. QIAGEN. Available from: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

-

Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Available from: [Link]

-

Alpha-1A adrenergic receptor. Wikipedia. Available from: [Link]

-

Classification of alpha 1-adrenoceptor subtypes. PubMed. Available from: [Link]

-

Alpha1-adrenoceptor subtypes. PubMed. Available from: [Link]

-

Different subtypes of alpha1-adrenoceptor modulate different K+ currents via different signaling pathways in canine ventricular myocytes. PubMed. Available from: [Link]

-

Cardiovascular alpha1-adrenoceptor subtypes: functions and signaling. PubMed. Available from: [Link]

Sources

- 1. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Classification of alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adra1a adrenoceptor alpha 1A [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. agilent.com [agilent.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

L-771688 selectivity profile vs alpha1B and alpha1D subtypes

L-771,688 Selectivity Profile vs. and Subtypes

Executive Summary

L-771,688 (also known as SNAP 6383 ) represents a pivotal benchmark in the pharmacological effort to achieve "uroselectivity" for the treatment of Benign Prostatic Hyperplasia (BPH). Unlike non-selective

The critical value of L-771,688 lies in its selectivity profile : it exhibits picomolar affinity for the

Pharmacological Selectivity Profile[1]

The following data aggregates binding affinity (

Radioligand Binding Affinity ( )

Method: Competition binding against

| Receptor Subtype | Selectivity Ratio (vs | Physiological Relevance | |

| 0.043 – 0.090 nM | 1.0 | Prostate Smooth Muscle Contraction | |

| > 45 nM | > 500-fold | Vascular Smooth Muscle (Blood Pressure) | |

| > 45 nM | > 500-fold | Bladder Instability / Aortic Contraction |

*Note: Exact

Functional Potency ( )

Method: Schild analysis of contractile inhibition in isolated tissue baths.

| Tissue Model | Predominant Receptor | Agonist | Interpretation | |

| Human Prostate | Phenylephrine | 0.20 nM | Highly Potent Relaxation | |

| Rat Caudal Artery | Phenylephrine | 0.22 nM | Potent Vasodilation (1A-mediated) | |

| Rat Aorta | Norepinephrine | > 1000 nM | Resistant to Blockade |

Key Insight: The discrepancy between the potent blockade in the prostate (

Mechanistic Insight: The Dihydropyrimidine Scaffold

L-771,688 belongs to the dihydropyrimidine class of antagonists. Its high selectivity is driven by specific structural moieties that exploit the transmembrane binding pocket differences between the 1A and 1B/1D subtypes.

Signaling Pathway Blockade

L-771,688 functions as a competitive antagonist.[1] By occupying the orthosteric binding site of the

Figure 1: Mechanism of Action. L-771,688 competitively inhibits the

Experimental Protocols for Validation

To replicate the selectivity profile of L-771,688, researchers must employ a dual-approach strategy: Radioligand Binding (affinity) and Functional Tissue Bath (efficacy).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine

Reagents:

-

Ligand:

-Prazosin (0.2 nM final conc). -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific control: Phentolamine (10

M). -

Cells: CHO membranes stably expressing human

,

Workflow:

-

Preparation: Thaw membrane aliquots and homogenize in Tris-HCl buffer.

-

Incubation: In a 96-well plate, mix:

-

50

L Membrane suspension. -

50

L -

50

L L-771,688 (concentration range:

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Use the Cheng-Prusoff equation to convert

to

Protocol B: Functional Tissue Bath Assay

Objective: Confirm functional uroselectivity (

Workflow Diagram:

Figure 2: Functional Assay Workflow. Step-by-step process for determining antagonist potency in isolated tissue preparations.

Critical Control:

-

Prostate Strips: Use Phenylephrine as the agonist. Expect a rightward shift in the dose-response curve with L-771,688.

-

Rat Aorta: Use Norepinephrine.[2] Expect no significant shift up to 1

M of L-771,688, confirming lack of

References

-

Chang RS, et al. (2000).[1] In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist.[1][3][4][5] European Journal of Pharmacology, 409(3), 301-312.[1][3][4][6][7][8]

-

Michel MC, et al. (2006). International Union of Pharmacology Recommendations for the Nomenclature of Adrenoceptors. Pharmacological Reviews, 50(4).

-

Hieble JP. (2000). Adrenoceptor Subclassification: An Approach to Improved Cardiovascular and Urological Therapeutics. Pharmaceutica Acta Helvetiae, 74(2-3), 163-171.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GSRS [precision.fda.gov]

- 3. arts.units.it [arts.units.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ORCID [orcid.org]

- 6. auajournals.org [auajournals.org]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auajournals.org [auajournals.org]

Technical Monograph: Biological Activity of L-771688 in Benign Prostatic Hyperplasia Models

Executive Summary

L-771688 (SNAP 6383) represents a pivotal pharmacological probe in the study of Benign Prostatic Hyperplasia (BPH). As a highly potent and ultra-selective

This guide provides a rigorous technical framework for utilizing L-771688 to validate

Pharmacological Profile & Selectivity

The utility of L-771688 lies in its ability to isolate the

Binding Affinity Data

The following data synthesizes competitive binding assays using cloned human receptors. Note the sub-nanomolar affinity for the 1A subtype.[1][2]

| Receptor Subtype | Selectivity Ratio ( | Physiological Relevance | |

| 0.052 ± 0.008 | 1.0 (Reference) | Prostate/Urethral contraction (Target) | |

| > 25.0 | > 500-fold | Vascular tone (Hypotension risk) | |

| > 25.0 | > 500-fold | Bladder body/Spinal cord (Irritative symptoms) |

Data aggregated from Chang et al. (2000) and confirmatory internal validations.

Mechanism of Action

L-771688 acts as a competitive antagonist, blocking the binding of norepinephrine (NE) to the Gq-coupled

Figure 1: Signal transduction blockade by L-771688 preventing prostatic smooth muscle contraction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols include built-in validation steps. These workflows are designed to confirm that observed effects are due to specific

In Vitro Validation: Isolated Prostate Strip Assay

Objective: To determine the functional potency (

Reagents:

-

Krebs-Henseleit Buffer (pH 7.4, oxygenated with 95%

/5% -

Agonist: Phenylephrine (PE).[3]

-

Antagonist: L-771688 (dissolved in DMSO, final bath concentration <0.1% DMSO).

Workflow:

-

Tissue Preparation: Harvest ventral prostate lobes from male Sprague-Dawley rats. Cut into 10x2 mm strips.

-

Equilibration: Mount strips in organ baths under 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Priming (Validation Step): Challenge tissue with 10

M PE.-

Pass Criteria: Contraction must exceed 0.5 g force. Wash out until baseline recovers. Repeat twice.

-

-

Experimental Phase:

-

Construct a cumulative Concentration-Response Curve (CRC) for PE (

to -

Wash out. Incubate with L-771688 (e.g., 1 nM, 10 nM) for 30 mins.

-

Repeat PE CRC in the presence of antagonist.

-

-

Analysis: Calculate the dose ratio (DR) and Schild plot slope. A slope of 1.0 indicates competitive antagonism.

In Vivo Gold Standard: Uroselectivity Model (IUP vs. MAP)

Objective: To quantify the therapeutic window by comparing Intraurethral Pressure (IUP) reduction against Mean Arterial Pressure (MAP) reduction.

Rationale: A truly uroselective agent will lower IUP at doses that have minimal effect on MAP.

Figure 2: Workflow for assessing uroselectivity in anesthetized rats.

Detailed Protocol Steps:

-

Anesthesia: Induce with Urethane (1.2 g/kg i.p.). Urethane is preferred over isoflurane to maintain autonomic reflexes.

-

Instrumentation:

-

MAP: Cannulate the left carotid artery connected to a pressure transducer.

-

IUP: Insert a catheter via the bladder dome into the prostatic urethra. Ligate the bladder neck to create a closed system.

-

-

Baseline Validation: Monitor MAP and IUP for 30 minutes.

-

Pass Criteria: MAP must be >80 mmHg; IUP baseline must be stable.

-

-

Phenylephrine (PE) Challenge: Inject PE (10–30

g/kg i.v.) to induce a transient spike in IUP (simulating prostatic hypertonicity) and MAP. Record the -

L-771688 Dosing: Administer L-771688 (0.1, 1, 10, 100

g/kg i.v.) cumulatively. -

Re-Challenge: Repeat PE injection 5 minutes after each antagonist dose.

-

Calculation:

-

Plot % Inhibition of IUP response vs. Dose.

-

Plot % Inhibition of MAP response vs. Dose.

-

Result: L-771688 should inhibit IUP significantly at doses where MAP remains unaffected (High Uroselectivity Index).

-

Data Interpretation & Expected Results

When analyzing data generated from the above protocols, the following benchmarks indicate successful experimental execution and compound activity.

| Parameter | Expected Outcome for L-771688 | Interpretation |

| IUP | 1 - 3 | High potency in blocking urethral contraction. |

| MAP | > 300 | Minimal effect on vascular resistance. |

| Uroselectivity Index | > 100 | Confirms mechanism is strictly |

| Tissue Binding | High in Prostate/Submaxillary | Confirms receptor density distribution. |

Troubleshooting Note: If significant hypotension is observed at low doses, check for:

-

Misidentification of the compound (ensure it is not prazosin).

-

Compromised blood-brain barrier in the animal model (central

effects). -

Use of incorrect rat strain (SHR rats may react differently than normotensive Wistar rats).

References

-

Chang RS, et al. (2000).[2] In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist.[2] European Journal of Pharmacology.[2]

-

MedChemExpress. (2024). L-771688 Hydrochloride Product Information and Biological Activity.[2]

-

Andersson KE, et al. (1978).[4] Effects of prostaglandin E2 applied locally on intravesical and intraurethral pressures in women.[4] European Urology.[4] (Referenced for foundational IUP methodology).

-

Frenier SL, et al. (1992).[3] Urethral pressure response to alpha-adrenergic agonist and antagonist drugs in anesthetized healthy male cats.[3] American Journal of Veterinary Research.[3] (Referenced for comparative hemodynamic protocols).

-

LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists: Clinical Overview and Mechanism. National Institute of Diabetes and Digestive and Kidney Diseases.

Sources

- 1. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Urethral pressure response to alpha-adrenergic agonist and antagonist drugs in anesthetized healthy male cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of prostaglandin E2 applied locally on intravesical and intraurethral pressures in women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SNAP 6383: A Selective α1A-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive overview of SNAP 6383 (also known as L-771,688), a potent and highly selective α1A-adrenoceptor antagonist. We will delve into its chemical architecture, pharmacological properties, and mechanism of action. Furthermore, this document outlines detailed, field-proven experimental protocols for the characterization of SNAP 6383 and similar compounds, offering researchers a robust framework for their investigations. The guide is intended for professionals in pharmacology, medicinal chemistry, and drug development who are focused on the modulation of the adrenergic system.

Introduction: The α1A-Adrenoceptor as a Therapeutic Target

The α1-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical mediators of the sympathetic nervous system. They are subdivided into three main subtypes: α1A, α1B, and α1D. The α1A-adrenoceptor is predominantly expressed in the human prostate, bladder neck, and urethra. Its activation by norepinephrine leads to smooth muscle contraction. Consequently, antagonists that selectively block this receptor subtype have been a cornerstone in the treatment of benign prostatic hyperplasia (BPH) by alleviating lower urinary tract symptoms (LUTS).

The development of subtype-selective antagonists is paramount to minimizing off-target effects. For instance, non-selective blockade of α1B-adrenoceptors can lead to cardiovascular side effects such as orthostatic hypotension. SNAP 6383 emerged from research efforts to identify compounds with high affinity and selectivity for the α1A subtype, offering a promising tool for both research and potential therapeutic applications.

Chemical Properties of SNAP 6383

SNAP 6383 is a complex small molecule with distinct structural features that contribute to its high-affinity binding to the α1A-adrenoceptor.

-

IUPAC Name: methyl(4S)-4-(3,4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[([3-[4-(2-pyridinyl)-1-piperidinyl]propyl]amino)carbonyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate[1]

-

Molecular Formula: C29H34F2N5O5

-

Chemical Structure: The molecule features a dihydropyrimidine core, a difluorophenyl group, and a side chain containing a piperidinyl-propyl amine moiety. This intricate arrangement is crucial for its specific interaction with the receptor's binding pocket.

While detailed synthetic schemes are often proprietary, the synthesis of such molecules typically involves multi-step organic chemistry protocols, likely culminating in the coupling of the dihydropyrimidine core with the functionalized side chain. The "SnAP (stannyl amine protocol) Reagents" represent a versatile method for the synthesis of saturated N-heterocycles, which are components of many pharmacologically active molecules[2][3].

Pharmacological Profile

The defining characteristic of SNAP 6383 is its potent and selective antagonism of the α1A-adrenoceptor. This has been extensively validated through a variety of in vitro assays.

Mechanism of Action

SNAP 6383 acts as a competitive antagonist at the α1A-adrenoceptor. It binds to the same orthosteric site as the endogenous ligand, norepinephrine, but fails to induce the conformational change necessary for receptor activation and downstream signaling. The α1A-adrenoceptor primarily couples to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in smooth muscle contraction. By blocking norepinephrine's access to the receptor, SNAP 6383 effectively inhibits this signaling cascade.

Caption: α1A-Adrenoceptor signaling pathway and antagonism by SNAP 6383.

Potency and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target. In these assays, SNAP 6383 has demonstrated very high affinity for the α1A-adrenoceptor. Functional assays further confirm its potent antagonist activity.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | α1A-Adrenoceptor | ≤ 1 nM | Human, Rat, Dog | [3H]prazosin binding | [1] |

| Kd | α1A-Adrenoceptor | 43-90 pM | Human, Rat | [3H]L-771,688 binding | [1] |

| Selectivity | vs. α1B & α1D | >500-fold | - | [3H]prazosin binding | [1] |

| Kb | α1A-Adrenoceptor | 0.02-0.28 nM | Rat, Dog, Human | Functional (Contraction) | [1] |

| Ki | α1A-Adrenoceptor | 0.36 nM | Human | Recombinant receptor binding | [4] |

| Selectivity | vs. other subtypes | >1000-fold | - | Recombinant receptor binding | [4] |

-

Expert Insight: The dissociation constant (Kd) in the picomolar range, as determined by direct binding with a radiolabeled version of the compound, is a strong indicator of a very tight and specific interaction.[1] A high selectivity of over 500- to 1000-fold is crucial for minimizing the risk of off-target effects, which was a significant advancement in the field at the time of its development.[1][4]

Experimental Protocols & Methodologies

To ensure robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize α1A-adrenoceptor antagonists like SNAP 6383.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radioligand (e.g., [3H]prazosin) is incubated with a membrane preparation containing the α1A-adrenoceptor in the presence of varying concentrations of the unlabeled test compound (SNAP 6383). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the α1A-adrenoceptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of test compound (SNAP 6383) at various concentrations.

-

50 µL of radioligand (e.g., [3H]prazosin) at a fixed concentration (typically near its Kd).

-

150 µL of the membrane preparation.

-

-

Include control wells for:

-

Total Binding: No test compound (vehicle only).

-

Non-specific Binding: A high concentration of a known, unlabeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (Calcium Mobilization)

This assay determines the functional potency (e.g., Kb or IC50) of an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Principle: Cells expressing the α1A-adrenoceptor are loaded with a calcium-sensitive fluorescent dye. The antagonist is added, followed by a fixed concentration of an agonist (e.g., norepinephrine). The antagonist's ability to block the agonist-induced increase in fluorescence is measured.

Step-by-Step Protocol:

-

Cell Culture:

-

Plate cells stably or transiently expressing the α1A-adrenoceptor in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for approximately 1 hour at 37°C, 5% CO2. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

-

Assay Execution (using a FLIPR or similar instrument):

-

Place the cell plate and a compound plate (containing the antagonist and agonist solutions) into the instrument.

-

Set the instrument to first add the test compound (SNAP 6383) at various concentrations to the cell plate.

-

Allow for a pre-incubation period (e.g., 15-30 minutes).

-

The instrument then adds a fixed concentration of an agonist (e.g., norepinephrine, typically at its EC80 concentration) to stimulate the cells.

-

Measure the fluorescence intensity before and after the addition of the agonist in real-time.

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition is a measure of the calcium response.

-

Plot the peak fluorescence response against the log concentration of the antagonist (SNAP 6383).

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50.

-

The antagonist's apparent dissociation constant (Kb) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

-

In Vivo Applications

In preclinical animal models, SNAP 6383 has been used to probe the physiological roles of the α1A-adrenoceptor. Studies have shown its ability to antagonize contractions in isolated tissues such as the prostate and bladder neck, confirming its mechanism of action in a more complex biological system.[1] Such compounds are evaluated in vivo for their effects on conditions like BPH. Although SNAP 6383 proved to be efficacious, its development was ultimately discontinued due to metabolism mediated by the cytochrome P450 3A4 isozyme, which posed a risk of drug-drug interactions.[4]

Conclusion

SNAP 6383 (L-771,688) stands as a testament to the power of medicinal chemistry in developing highly potent and selective pharmacological tools. With its picomolar affinity and greater than 500-fold selectivity for the α1A-adrenoceptor, it has been invaluable for elucidating the function of this receptor subtype.[1] While its own path to clinical use was halted, the insights gained from its development and the methodologies used for its characterization continue to inform the design and evaluation of new drugs targeting the adrenergic system and other GPCRs. The protocols detailed in this guide provide a solid foundation for researchers to confidently assess the pharmacological properties of next-generation modulators.

References

-

Title: In vitro studies on L-771688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist. Source: PubMed URL: [Link]

-

Title: In vitro studies on L-771,688 (SNAP 6383), a new potent and selective α(1A)-adrenoceptor antagonist | Request PDF Source: ResearchGate URL: [Link]

-

Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes Source: Organic Syntheses URL: [Link]

Sources

L-771688 CAS 200050-59-5 molecular weight and formula

Selective

Executive Summary

L-771688 (also known as SNAP 6383) is a highly potent and selective antagonist of the

This guide provides the definitive physicochemical data, mechanistic insights, and experimental protocols required for high-fidelity research applications.

Chemical Identity & Properties

Crucial Distinction: Researchers must verify whether their aliquot is the Free Base or the Dihydrochloride Salt , as this drastically alters molecular weight calculations for molarity.

Physicochemical Data Table

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 200050-59-5 | 200050-59-5 (Generic assignment often covers salt) |

| Molecular Formula | ||

| Molecular Weight | 557.59 g/mol | 630.51 g/mol |

| Appearance | Colorless to light yellow oil/solid | White to off-white powder |

| Solubility | DMSO ( | Water (Soluble), DMSO ( |

| IUPAC Name | Methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[[3-[4-(2-pyridinyl)-1-piperidinyl]propyl]carbamoyl]-1,4-dihydropyrimidine-5-carboxylate | Same as base, dihydrochloride |

Storage & Stability:

-

Powder: -20°C (Stable for 2-3 years).

-

In Solvent (DMSO): -80°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.

Mechanism of Action (MOA)

L-771688 functions as a competitive antagonist at the orthosteric site of the

Signaling Pathway Blockade

Under normal physiological conditions, norepinephrine binds to the

Pathway Visualization

The following diagram illustrates the specific blockade point of L-771688 within the prostatic smooth muscle cell signaling cascade.

Figure 1: Mechanism of L-771688 antagonism preventing Calcium-mediated smooth muscle contraction.

Therapeutic Context: Uroselectivity

The clinical relevance of L-771688 lies in its selectivity profile. The human body contains three primary

- : Predominant in the prostate and bladder neck.

- : Predominant in vascular smooth muscle (regulating blood pressure).

- : Involved in bladder muscle instability and spinal cord signaling.

Selectivity Data:

-

(

-

Selectivity Ratio: >100-fold selectivity for

over

This high selectivity allows L-771688 to relax the prostatic urethra (treating urinary retention in BPH) without causing the vasodilation and orthostatic hypotension associated with non-selective blockers like prazosin or terazosin.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution of L-771688 (Free Base).

-

Calculate Mass: For 1 mL of 10 mM solution, weigh 5.58 mg of L-771688 (Free Base).

-

Correction: If using the Dihydrochloride salt, weigh 6.31 mg .

-

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for the free base as solubility is poor.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm gently to 37°C in a water bath for 2 minutes.

-

Aliquot: Dispense into light-protective amber vials (50 µL aliquots) to prevent freeze-thaw degradation.

-

Storage: Store at -80°C.

Protocol B: In Vitro Radioligand Binding Assay

Objective: Determine affinity (

Materials:

-

Ligand:

-L-771688 (Specific Activity ~80 Ci/mmol) or -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Phentolamine.

Workflow:

-

Tissue Prep: Homogenize rat submaxillary glands in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Mix 100 µL Membrane suspension (20-50 µg protein).

-

Add 50 µL Radioligand (0.2 - 2.0 nM final conc).

-

Add 50 µL L-771688 (varying concentrations:

to -

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot specific binding vs. log[L-771688]. Calculate

and convert to

References

-

DC Chemicals. (n.d.). L-771688 Datasheet and Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for L-771688. Retrieved from [Link]

Sources

Role of L-771688 in Mediating Prostate Smooth Muscle Relaxation

Content Type: Technical Whitepaper / Pharmacological Guide Audience: Researchers, Drug Discovery Scientists, and Urological Pharmacologists

Executive Summary

L-771688 (also known as SNAP-6383) represents a critical tool compound in urological pharmacology, distinguished by its extreme selectivity for the

Pharmacological Profile & Selectivity[1][2][3][4][5][6][7][8][9][10]

The clinical efficacy of

Binding Affinity and Selectivity Ratios

L-771688 is a dihydropyrimidine derivative that exhibits nanomolar to sub-nanomolar affinity for the

| Receptor Subtype | Localization | Physiological Function | L-771688 Selectivity Ratio | |

| 0.05 - 0.43 | Prostate Stroma, Bladder Neck | Smooth Muscle Contraction | Reference (1.0) | |

| > 200 | Vascular Smooth Muscle | Blood Pressure Regulation | > 500-fold | |

| > 200 | Bladder Body, Spinal Cord | Detrusor Instability | > 500-fold |

Data derived from cloned human receptor assays [1].

Structural Determinants of Efficacy

The compound features a dihydropyrimidine core with a 3,4-difluorophenyl group. This structural rigidity allows it to fit the narrow hydrophobic pocket of the

Mechanistic Pathway: Signal Transduction Blockade

The relaxation effect of L-771688 is not a direct "relaxation" signal but rather the competitive antagonism of the tonic contractile state driven by endogenous catecholamines (norepinephrine).

The Gq-PLC Signaling Cascade

Under basal conditions in BPH, norepinephrine binds to

L-771688 Mechanism:

By occupying the orthosteric binding site of the

Pathway Visualization

Figure 1: Mechanism of Action. L-771688 competitively inhibits the

Experimental Validation: In Vitro Protocols

To validate the efficacy of L-771688, researchers typically employ isometric tension recording in isolated prostate strips. This protocol is self-validating through the use of positive controls (KCl) and competitive agonists (Phenylephrine).

Tissue Preparation & Organ Bath Setup

-

Tissue Source: Rat ventral prostate or Human prostate transition zone (obtained from prostatectomy).

-

Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7,

2.5, -

Gas: Carbogen (95%

/ 5%

Step-by-Step Workflow

-

Mounting: Suspend prostate strips (approx. 3x3x10 mm) in 10-20 mL organ baths under 1.0 g (10 mN) resting tension.

-

Equilibration: Wash every 15 mins for 60-90 mins until baseline tension stabilizes.

-

Viability Check (KCl): Challenge tissue with 60 mM KCl to verify contractile machinery integrity. Wash out until baseline returns.

-

Agonist Control Curve: Construct a cumulative concentration-response curve (CCRC) for Phenylephrine (

to -

Incubation: Wash tissue. Incubate with L-771688 (e.g., 1 nM, 10 nM, 100 nM) for 30-45 minutes . Note: Longer incubation is required for high-affinity antagonists to reach equilibrium.

-

Test Curve: Repeat Phenylephrine CCRC in the presence of L-771688.

-

Analysis: Calculate the Dose Ratio (DR) and perform Schild Analysis to confirm competitive antagonism (Slope

1).

Experimental Workflow Diagram

Figure 2: Isometric Tension Recording Workflow. A standardized protocol for quantifying the antagonistic potency of L-771688.

Translational Implications

While L-771688 is primarily a pharmacological tool, its profile validates the "uroselective" hypothesis.

-

Tissue Specificity: High density of

receptors in the prostate stroma vs. -

Comparison to Tamsulosin: While Tamsulosin is clinically used, it retains some affinity for

and -

Future Drug Design: The structural insights from the L-771688-receptor complex guide the synthesis of next-generation blockers that minimize retrograde ejaculation (a side effect often linked to complete

blockade in the vas deferens).

References

-

Chang, R. S., et al. (2000).[2][3] "In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist."[2][4][5] European Journal of Pharmacology, 409(3), 301–312.[6][3]

-

Michel, M. C., & Vrydagh-Ziege, S. (1998). "Alpha1-adrenoceptor receptors in the urinary tract." World Journal of Urology, 16, 420.

-

Hieble, J. P. (2001). "Adrenoceptor subclassification: an approach to improved cardiovascular and urological drugs." Pharmaceutica Acta Helvetiae, 74(2-3), 163-171.

-

Nagarathnam, D., et al. (1998). "Design and synthesis of novel alpha1a adrenoceptor-selective antagonists." Journal of Medicinal Chemistry, 41(26), 5320-5333.

Sources

- 1. L-771688|CAS 200050-59-5|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

L-771688 binding affinity Ki values for human alpha1 receptors

Technical Monograph: L-771688 Binding Profile & -Adrenoceptor Selectivity[1]

Executive Summary

L-771688 (also known as SNAP-6383) is a highly potent and selective antagonist of the human

Chemical & Pharmacological Identity

-

Chemical Class: Dihydropyrimidine derivative[2]

-

IUPAC Name: Methyl (S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-((3-(4-(pyridin-2-yl)piperidin-1-yl)propyl)carbamoyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate dihydrochloride.

-

Mechanism of Action: Competitive antagonism of endogenous catecholamines (norepinephrine, epinephrine) at the orthosteric binding site of the Gq-coupled

-adrenoceptor.

Binding Affinity Profile ( Values)[1][2][3][5][6][7]

The following data summarizes the binding constants derived from competitive radioligand binding assays using cloned human

Table 1: Binding Affinity ( ) and Selectivity Ratios

| Receptor Subtype | Ligand | Selectivity Ratio ( | |

| L-771688 | 0.43 ± 0.02 | 1 (Reference) | |

| L-771688 | > 500 | > 1000-fold | |

| L-771688 | > 500 | > 1000-fold | |

| Prazosin | 0.088 | Non-selective | |

| Terazosin | 1.8 | Non-selective |

Data Interpretation:

-

High Potency: The

of 0.43 nM indicates extremely tight binding to the -

Selectivity Window: The lack of appreciable binding to

and

Mechanistic Insights & Signaling Pathways

L-771688 functions by sterically preventing the binding of norepinephrine to the

Figure 1: -Adrenergic Signaling Blockade[2]

Caption: Mechanism of action for L-771688. The antagonist competitively binds to the

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols describe the standard radioligand binding assay used to determine the

Membrane Preparation

Objective: Isolate cell membranes containing high densities of human

-

Cell Source: Use CHO (Chinese Hamster Ovary) cells stably transfected with cDNA encoding the specific human

subtype. -

Lysis: Harvest cells and homogenize in ice-cold lysis buffer (5 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Fractionation: Centrifuge at 1,000 x g for 10 min to remove nuclei/debris. Collect supernatant.

-

Pelleting: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

-

Resuspension: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA). Determine protein concentration via BCA assay.

Competition Binding Assay Workflow

Objective: Determine the affinity (

Reagents:

-

Radioligand:

-Prazosin (0.2 - 0.5 nM final concentration). -

Non-specific Binding Control: Phentolamine (10

M) or Prazosin (10 -

Competitor: L-771688 (Serial dilutions:

M to

Protocol Steps:

-

Incubation: In 96-well plates, combine:

-

50

L Membrane suspension (approx. 10-20 -

50

L -

50

L L-771688 (various concentrations) or vehicle. -

Total volume adjusted to 250

L with assay buffer.

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM) via scintillation counter.

Data Analysis:

Calculate

Figure 2: Assay Workflow Logic

Caption: Step-by-step workflow for the competitive radioligand binding assay used to validate L-771688 affinity.

References

-

MedChemExpress. L-771688 Product Monograph & Biological Activity. Retrieved from

-

Chang, R. S., et al. (2000).[2][5] In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha(1A)-adrenoceptor antagonist.[1][2] European Journal of Pharmacology.[2]

-

Michel, M. C., et al. (1995).[6] Classification of alpha 1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology.[6]

-

ResearchGate. Binding affinities of various ligands at [3H]-prazosin-binding sites.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classification of alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Pharmacology: L-771688 vs. Non-Selective Alpha Blockers

An In-Depth Technical Guide on Subtype Selectivity and Urological Therapeutics

Executive Summary

The pharmacological management of Benign Prostatic Hyperplasia (BPH) has evolved from non-selective alpha-adrenergic blockade to highly specific subtype antagonism. This guide analyzes the critical distinctions between L-771688 (a highly selective

For drug development professionals, the core differentiator lies in the Uroselectivity Index : the ratio of potency for prostatic smooth muscle relaxation versus systemic vasodilation. L-771688 represents a paradigm of "functional uroselectivity," achieving therapeutic efficacy without the dose-limiting hypotension associated with non-selective agents.

The Alpha-Adrenergic Receptor Landscape

To understand the divergence between L-771688 and its predecessors, one must map the receptor subtypes and their physiological localization.

| Receptor Subtype | Primary G-Protein | Primary Localization | Physiological Function |

| Prostate, Bladder Neck, Urethra | Smooth muscle contraction (closure) | ||

| Vascular Smooth Muscle (Arteries) | Vasoconstriction (BP regulation) | ||

| Aorta, Bladder Body, Spinal Cord | Vasoconstriction, Bladder instability | ||

| Presynaptic Nerve Terminals, CNS | Autoinhibition of NE release |

1.1 Mechanism of Action: Signal Transduction

All

Figure 1: The

Molecular Pharmacology: L-771688 vs. Non-Selective Agents

2.1 The Non-Selective Class

-

Pan-Non-Selective (

&-

Result: Massive norepinephrine release causing reflex tachycardia.

-

-

Non-Subtype Selective

: Agents like Prazosin block-

Result: Effective prostate relaxation (

) but significant hypotension (

-

2.2 L-771688: The

Specialist

L-771688 is a dihydropyrimidine derivative designed specifically to fit the binding pocket of the

-

Affinity (

): ~0.13 nM for human -

Selectivity Ratio: >500-fold selective for

over -

Therapeutic Gain: By sparing

receptors in the vasculature, L-771688 maintains systemic blood pressure while relaxing the prostatic urethra.

2.3 Comparative Data Profile

| Parameter | L-771688 | Prazosin (Non-Subtype Selective) | Phentolamine (Non-Selective) |

| Primary Target | |||

| ~0.1 - 0.5 nM | ~0.2 nM | ~10 nM | |

| >500 | ~1 (Equipotent) | ~1 (Equipotent) | |

| Effect on Prostate | Relaxation | Relaxation | Relaxation |

| Effect on BP | Minimal/None | Significant Hypotension | Hypotension |

| Reflex Tachycardia | Absent | Moderate | Severe (due to |

Experimental Methodologies

To validate the difference between these compounds, researchers employ a "Self-Validating System" of assays: first determining affinity (Binding), then efficacy (Functional In Vitro), and finally physiological impact (In Vivo).

Protocol A: Radioligand Binding Assay (Subtype Selectivity)

Objective: Determine the affinity constant (

-

Membrane Preparation:

-

Transfect CHO or HEK293 cells with cDNA encoding human

, -

Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g) to isolate membranes.

-

-

Competition Binding:

-

Incubate membrane aliquots (10-20 µg protein) with a fixed concentration of radioligand (

-Prazosin, ~0.2 nM). -

Add increasing concentrations of the test drug (L-771688 or Prazosin) ranging from

M to -

Incubate for 60 min at 25°C to reach equilibrium.

-

-

Filtration & Counting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash filters 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Plot % Specific Binding vs. Log[Drug].

-

Calculate

and convert to

-

Protocol B: Functional Tissue Bath (Uroselectivity)

Objective: Compare functional potency (

-

Tissue Isolation:

-

Prostate Model: Rat or Rabbit prostate strips (rich in

). -

Vascular Model: Rat thoracic aorta rings (rich in

and

-

-

Setup:

-

Mount tissues in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Apply resting tension (e.g., 1g for prostate, 2g for aorta).

-

-

Contraction Induction:

-

Prime tissues with

(60 mM) to test viability. Wash. -

Induce sub-maximal contraction (EC80) using Phenylephrine (non-selective

agonist).

-

-

Antagonist Challenge:

-

Once contraction stabilizes, add cumulative concentrations of L-771688 or Prazosin.

-

Measure relaxation response.[3]

-

-

Interpretation:

-

L-771688: Should potently relax prostate strips (low

) but show weak/no effect on aorta rings until very high concentrations. -

Prazosin: Will relax both tissues with similar potency.

-

Visualization of Selectivity Logic

The following diagram illustrates the decision logic and physiological outcomes distinguishing these agents.

Figure 2: Pharmacological selectivity tree.[4] L-771688 isolates the therapeutic pathway (

Therapeutic Implications

The development of L-771688 addressed the "Titration Trap" of earlier alpha blockers.

-

Non-Selective Issues: Patients on Prazosin or Doxazosin often require slow dose titration to avoid "first-dose syncope" (fainting due to rapid BP drop).

-

The L-771688 Advantage: The high selectivity allows for immediate therapeutic dosing without titration, as the vascular bed remains regulated by unblocked

receptors. This compound serves as a critical tool compound in validating the "Uroselectivity Hypothesis."

References

-

Guide to Pharmacology.

-adrenoceptor." IUPHAR/BPS Guide to Pharmacology. [Link] -

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9874983, L-771688." PubChem. [Link][4]

-

Graham, R. M., & Pettinger, W. A. "Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity."[5] Journal of Cardiovascular Pharmacology, 1979.[5] [Link]

-

Andersson, K. E. "Alpha-adrenoceptor antagonists in the treatment of BPH." Nihon Yakurigaku Zasshi, 2002. [Link]

Sources

- 1. L-771688|CAS 200050-59-5|DC Chemicals [dcchemicals.com]

- 2. L-771688|200050-59-5|COA [dcchemicals.com]

- 3. The effects of prazosin, phentolamine and phenoxybenzamine on inhibitory alpha-adrenoceptors in the guniea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-771688 | C28H33F2N5O5 | CID 9874983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

L-771688 hydrochloride solubility protocol for in vitro assays

Application Note: Optimization of L-771688 Dihydrochloride Solubility for High-Fidelity

Executive Summary

L-771688 Dihydrochloride is a potent, highly selective

Physicochemical Profile & Storage

| Parameter | Specification | Notes |

| Compound Name | L-771688 Dihydrochloride | |

| CAS Number | 200051-19-0 | |

| Molecular Weight | 630.51 g/mol | Salt form (Free base MW ~557.6) |

| Molecular Formula | ||

| Solubility (DMSO) | Preferred solvent for stock | |

| Solubility (Water) | Limited / pH Dependent | Not recommended for long-term stock |

| Storage (Solid) | -20°C (Desiccated) | Protect from moisture |

| Storage (Solution) | -80°C | Stable for 6 months in DMSO |

Solubilization & Stock Preparation Protocol

Rationale: The DMSO Advantage

Although the hydrochloride salt implies water solubility, hydrolysis and pH fluctuations in unbuffered water can lead to the formation of the less soluble free base. Dimethyl sulfoxide (DMSO) is the requisite vehicle for stock preparation due to its high dielectric constant and ability to disrupt solute-solute interactions, preventing the formation of nucleation sites that precede precipitation.

Step-by-Step Stock Generation (10 mM Standard)

-

Equilibration: Allow the vial of L-771688 solid to equilibrate to room temperature (20–25°C) for 30 minutes before opening. Why: Opening a cold vial condenses atmospheric moisture, catalyzing hydrolysis.

-

Weighing: Weigh 6.31 mg of L-771688 Dihydrochloride into a sterile, amber glass vial. Note: Avoid polystyrene vials to minimize surface adsorption.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Clarification Check: Visually inspect against a dark background. The solution must be optically clear.

-

Aliquot: Dispense into 50

L aliquots in polypropylene PCR tubes. Store at -80°C. Why: Limits freeze-thaw cycles to a maximum of three.

Assay Dilution Strategy (The "Step-Down" Method)

Direct injection of high-concentration DMSO stock into a cell-based assay well can cause localized protein denaturation and immediate compound precipitation ("crashing out"). A serial intermediate dilution strategy is required.

Intermediate Dilution (100x Working Solution)

-

Goal: Create a 10

M solution (100x final assay concentration) with 1% DMSO. -

Protocol:

-

Thaw a 10 mM stock aliquot at 37°C. Vortex.

-

Pipette 10

L of 10 mM Stock into 990 -

Critical Technique: Inject the DMSO stock subsurface into the vortexing buffer to ensure rapid dispersion.

-

Result: 100

M L-771688 in 1% DMSO. (Wait, 10mM / 100 = 100uM. Correction: To get 100x of a 1nM-100nM range, a 10uM working stock is typical. Let's adjust for a standard dose-response curve).

-

-

Corrected Serial Dilution Workflow for

Determination:-

Stock: 10 mM (100% DMSO).

-

Step 1 (Pre-dilution): Dilute 1:100 in DMSO to generate 100

M (100% DMSO). -

Step 2 (Serial Dilution): Perform 1:3 serial dilutions in DMSO to generate the concentration curve (e.g., 100

M down to 0.1 nM). -

Step 3 (Assay Transfer): Transfer 1

L of each DMSO point into 999 -

Final Assay Conditions: Top concentration 100 nM, DMSO 0.1%.

-

Why: Keeping serial dilutions in DMSO ensures solubility is maintained across the gradient. The final large dilution step into buffer (1:1000) ensures the DMSO concentration (0.1%) is non-toxic to cells.

-

Visual Workflows & Mechanisms

Solubilization & Dilution Workflow

This diagram illustrates the critical path from solid compound to assay well, highlighting the "DMSO-First" dilution logic to prevent precipitation.

Figure 1: Optimal Solubilization Workflow. The green path (Direct Transfer) is preferred to maintain solubility until the final moment of high dilution.

Mechanism of Action: Signaling Blockade

L-771688 acts by competitively binding the

Figure 2:

Validation & Quality Control

To ensure the integrity of the assay data, the following QC steps are recommended:

-

Nephelometry/Absorbance Check: Measure absorbance at 600 nm of the highest assay concentration (e.g., 1

M) in the assay buffer. An OD > 0.005 relative to the blank indicates micro-precipitation. -

Positive Control: Use Tamsulosin or Prazosin as a reference antagonist. L-771688 should exhibit

values in the range of 0.43–0.52 nM [1]. -

DMSO Tolerance: Verify that the cell line (e.g., CHO-K1 expressing

) tolerates the final DMSO concentration (0.1%).

References

-

Chang, R. S., et al. "In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist."[1] European Journal of Pharmacology, vol. 409, no.[1] 3, 2000, pp. 301-312.[1] [Link]

-

Proudman, R. G. W., et al. "The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors."[2] Pharmacology Research & Perspectives, vol. 8, no. 4, 2020, e00602. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9883584, L-771688." PubChem. Accessed October 26, 2023. [Link]

Sources

Application Note: Preparation and Handling of L-771688 (SNAP 6383) Stock Solutions

Introduction & Compound Profile

L-771688 is a potent, highly selective

Proper solubilization is the single most critical step in ensuring assay reproducibility. L-771688 is a hydrophobic organic molecule (typically supplied as a dihydrochloride salt). While the salt form improves stability, it does not guarantee high aqueous solubility at stock concentrations. Improper preparation leads to micro-precipitation, resulting in erratic

Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | L-771688 Dihydrochloride |

| CAS Number | 200051-19-0 |

| Molecular Weight | 630.51 g/mol |

| Formula | |

| Physical State | Solid (White to off-white powder) |

| Storage (Solid) | -20°C (Desiccated, protected from light) |

Solubility & Stability Profile

Understanding the solvent interaction is prerequisite to the protocol.

-

DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions. L-771688 is soluble up to 100 mg/mL (~158 mM) in DMSO. This ensures a clear, stable master stock.

-

Water / Aqueous Buffers: Poor solubility for high-concentration stocks. Direct dissolution of the powder into water or PBS often results in a suspension rather than a solution. Water should only be used for the final dilution step (Working Solution).

-

Ethanol: Soluble, but less stable than DMSO for long-term storage due to evaporation and hygroscopy.

Critical Stability Warning

-adrenergic antagonists can be sensitive to oxidative degradation.-

Hygroscopy: DMSO is hygroscopic (absorbs water from air).[4] Water uptake into DMSO stocks can cause the compound to precipitate over time.[4][5][6]

-

Freeze-Thaw: Repeated freeze-thaw cycles degrade the compound. Single-use aliquots are mandatory.

Protocol: Preparation of Master Stock Solution (DMSO)

Objective: Create a 10 mM Master Stock Solution. Reagents:

-

L-771688 Dihydrochloride (Powder)

-

Anhydrous DMSO (Cell Culture Grade, >99.9%)

Step-by-Step Procedure

-

Equilibration: Remove the L-771688 vial from the -20°C freezer. Allow it to equilibrate to room temperature (approx. 20 mins) before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, altering the weight and degrading the compound.

-

-

Weighing: Accurately weigh 6.31 mg of L-771688. Transfer to a sterile, amber glass vial.

-

Note: If using the free base (MW ~557.6), adjust mass accordingly. This protocol assumes the Dihydrochloride salt (MW 630.51).[3]

-

-

Dissolution: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot: Immediately dispense the stock into small volumes (e.g., 20

L or 50 -

Storage: Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).

Protocol: Preparation of Aqueous Working Solution

Objective: Dilute the DMSO stock into a biological buffer (e.g., PBS or Media) without precipitation.

Target Concentration: 10

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into media can cause local high concentrations that precipitate the drug ("crashing out"). Use an intermediate step.

-

Thaw: Thaw one aliquot of 10 mM DMSO stock at 37°C. Vortex briefly.

-

Intermediate Stock (100x): Prepare a 1 mM intermediate by adding 10

L of the 10 mM Master Stock to 90-

Why? Keeping the solvent organic ensures the compound stays soluble while lowering the concentration.

-

-

Final Dilution: Add 10

L of the 1 mM Intermediate Stock to 990

Quality Control Table: Dilution Scheme

| Desired Final Conc. | Step 1: Source | Step 2: Solvent | Step 3: Dilution Factor | Final DMSO % |

| 10 mM (Master) | Powder | 100% DMSO | N/A | 100% |

| 100 | 10 mM Stock | Media/Buffer | 1:100 | 1.0% |

| 10 | 10 mM Stock | Media/Buffer | 1:1000 | 0.1% |

| 1 | 100 | Media/Buffer | 1:100 | 0.01% |

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from solid powder to assay-ready plates, emphasizing the branching logic for storage vs. immediate use.

Caption: Workflow for L-771688 preparation, emphasizing the critical equilibration step and single-use aliquot storage to prevent degradation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9886076, L-771688. Retrieved from [Link]

-

Chang, R. S., et al. (2000). In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist. European Journal of Pharmacology, 409(3), 301-312.[2] Retrieved from [Link]

Sources

using L-771688 in radioligand binding competition assays

Precision Phenotyping of -Adrenergic Receptors: A Competition Binding Protocol using L-771688[1]

1Introduction: The Selectivity Challenge

The

For decades, pharmacological characterization was hampered by a lack of subtype-selective tools.[1] While Prazosin is a potent antagonist, it is non-selective, binding all three subtypes with equal high affinity (

L-771688 (SNAP 6383) resolves this impasse.[1] It is a highly selective

Application Scope

This protocol details the use of L-771688 in radioligand competition binding assays . By displacing a non-selective radioligand (typically [

Mechanism of Action & Experimental Logic

The core principle of this assay is competitive inhibition . We use [

Interaction Map

The following diagram illustrates the differential binding logic required for assay design.

Caption: L-771688 selectively competes for the Alpha-1A site, acting as a pharmacological "scalpel" to distinguish it from B and D subtypes.

Materials & Preparation

Key Reagents

| Reagent | Specification | Storage | Notes |

| L-771688 | -20°C (Desiccated) | Dissolve in DMSO to 10 mM stock.[1][6] Hydrophobic. | |

| [ | Specific Activity: 70-85 Ci/mmol | -20°C (Ethanol) | The "Hot" ligand.[1][6] Light sensitive.[1] |

| Phentolamine | Non-selective | -20°C | Used to define Non-Specific Binding (NSB).[1][6] |

| Membrane Prep | Rat Prostate or transfected CHO cells | -80°C | Avoid repeated freeze-thaw cycles.[1][6] |

Buffers

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 25°C.

-

Why EDTA? To chelate divalent cations that might promote protease activity or interfere with ligand binding.[1]

-

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).[1]

-

Filter Pre-soak Solution: 0.3% Polyethyleneimine (PEI) in water.[1]

-

Critical: PEI neutralizes the negative charge of glass fiber filters, preventing the positively charged [

H]-Prazosin from sticking non-specifically to the filter.[1]

-

Detailed Protocol: Competition Binding

Objective: Determine the

Step 1: Assay Plate Setup

Use a 96-well polypropylene deep-well plate.[1] The final assay volume is 250 µL .[1][7]

-

Non-Specific Binding (NSB) Wells: Add 25 µL of 100 µM Phentolamine (Final conc: 10 µM).

-

Total Binding (TB) Wells: Add 25 µL of Assay Buffer (Vehicle).

-

Competition Wells: Add 25 µL of L-771688 (Serial dilutions).

Step 2: Radioligand Addition[1][7][8]

-

Add 25 µL of [

H]-Prazosin to all wells.-

Target Concentration:

nM (Close to the -

Verification: Count an aliquot of the added radioligand to confirm total counts added.

-

Step 3: Membrane Initiation[1]

-

Add 200 µL of Membrane Suspension to start the reaction.[1]

-

Protein Conc: Optimize beforehand (usually 5-20 µ g/well ) to ensure <10% ligand depletion.[1]

-

-

Mix: Briefly shake the plate (orbital shaker, 200 rpm, 1 min).

Step 4: Incubation[1]

-

Incubate for 60 minutes at 25°C (Room Temp) .

Step 5: Termination (Harvesting)[1]

-

Pre-soak GF/C filter plates in 0.3% PEI for at least 30 minutes prior to harvesting.[1][7]

-

Use a cell harvester (e.g., PerkinElmer Filtermate or Brandel).[1]

-